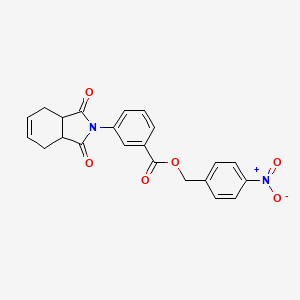![molecular formula C18H30N2O2 B4059574 2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4059574.png)
2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as memantine, is a drug that is used to treat Alzheimer's disease. It has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to reduce the symptoms of Alzheimer's disease, such as memory loss, confusion, and difficulty in performing daily activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives, which include the structure of 2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide, have been synthesized and characterized for their in vitro antimicrobial activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Some of these compounds have shown potent broad-spectrum antibacterial activity. Additionally, their in vivo oral hypoglycemic activity was tested on streptozotocin-induced diabetic rats, where some compounds demonstrated potent dose-independent reduction of serum glucose levels, comparing favorably with the hypoglycemic drug gliclazide (Al-Wahaibi et al., 2017).
Cytotoxic Activity
Certain sulfonamide derivatives of the compound have been synthesized and evaluated for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, specific derivatives have shown potent activity against breast cancer cell lines, with efficacy comparable to the reference drug 5-fluorouracil (Ghorab et al., 2015).
Antiviral and Antimicrobial Derivatives
The synthesis of N-(1-adamantyl)acetamide and its derivatives are crucial in creating biologically active aminoadamantanes with antimicrobial and antiviral activity. These compounds are used in treating and preventing influenza, herpes, and pneumonia. Their modification leads to the active component of the known drug midantane for treating Parkinson's disease (Khusnutdinov et al., 2011).
Analgesic Drugs via Inhibition of TRPA1
Adamantyl analogues of paracetamol, including structures related to 2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide, have been developed with significant analgesic properties. These compounds do not act through cannabinoid receptors or by inhibiting COX but by selectively antagonizing the TRPA1 channel, contributing to their analgesic properties (Fresno et al., 2014).
Cholinesterase Inhibitory Activities
Adamantyl-based ester derivatives have been studied for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. Compounds with certain electron-withdrawing groups demonstrated stronger AChE inhibition effects, suggesting their potential in treating diseases characterized by cholinesterase inhibition, such as Alzheimer's (Kwong et al., 2017).
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-17(19-1-2-20-3-5-22-6-4-20)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,1-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXCHXCYOCDZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



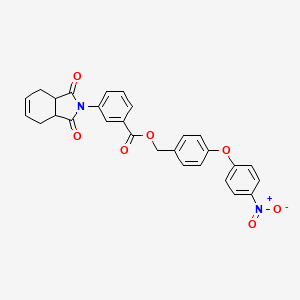
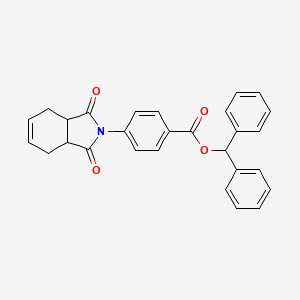
![N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)
![3,4-dichlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059502.png)
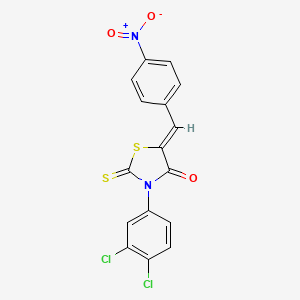
![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)
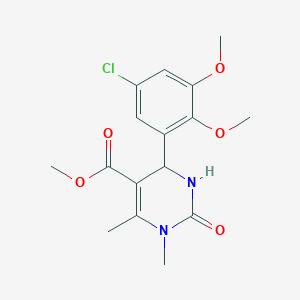
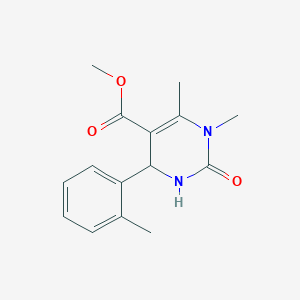
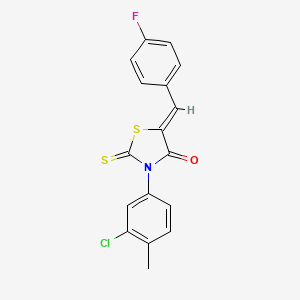
![4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4059588.png)
![[4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B4059593.png)
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059595.png)
